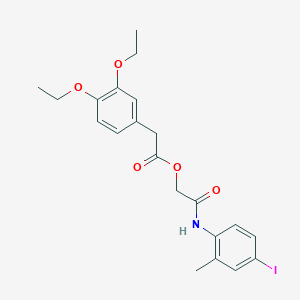
1-Benzyl-4-phenyl-3-(phenylsulfanyl)-2-azetidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-phenyl-3-(phenylsulfanyl)-2-azetidinone, also known as S-Benzyldithiocarboxylic acid 2-phenyl-2-(phenylthio)ethyl ester, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound belongs to the class of azetidinones, which are cyclic amides that have been shown to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 1-Benzyl-4-phenyl-3-(phenylsulfanyl)-2-azetidinone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This results in the disruption of normal cellular function and ultimately leads to cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-Benzyl-4-phenyl-3-(phenylsulfanyl)-2-azetidinone has a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been shown to possess antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Benzyl-4-phenyl-3-(phenylsulfanyl)-2-azetidinone in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various cellular processes and for developing new drugs. However, one limitation is that the compound can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Orientations Futures
There are several future directions for research on 1-Benzyl-4-phenyl-3-(phenylsulfanyl)-2-azetidinone. One area of interest is the development of new drugs based on the compound's scaffold. Researchers are also interested in studying the compound's potential use in the treatment of various diseases, including cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of 1-Benzyl-4-phenyl-3-(phenylsulfanyl)-2-azetidinone can be achieved through a multi-step process that involves the reaction of various starting materials. One common method involves the reaction of benzylamine, phenyl isothiocyanate, and ethyl acetoacetate in the presence of a catalyst such as piperidine. The resulting product is then subjected to further reactions to yield the final compound.
Applications De Recherche Scientifique
1-Benzyl-4-phenyl-3-(phenylsulfanyl)-2-azetidinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. The compound has also been studied for its potential use as a scaffold for the development of new drugs.
Propriétés
Formule moléculaire |
C22H19NOS |
|---|---|
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
(3R,4R)-1-benzyl-4-phenyl-3-phenylsulfanylazetidin-2-one |
InChI |
InChI=1S/C22H19NOS/c24-22-21(25-19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)23(22)16-17-10-4-1-5-11-17/h1-15,20-21H,16H2/t20-,21-/m1/s1 |
Clé InChI |
OZUQIUMUEYDFKV-NHCUHLMSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN2[C@@H]([C@H](C2=O)SC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)CN2C(C(C2=O)SC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CN2C(C(C2=O)SC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283918.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283919.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283920.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283921.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283922.png)


![2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate](/img/structure/B283927.png)
![Dimethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B283931.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283933.png)
![6-amino-4-[3-({3-nitro-1H-1,2,4-triazol-1-yl}methyl)-4-methoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283934.png)
![2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B283935.png)
![6-Amino-4-{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283941.png)
![6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283942.png)